N2,N5-DIPHENYLPYRIDINE-2,5-DICARBOXAMIDE

Description

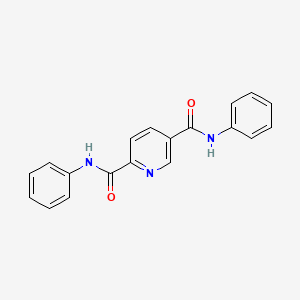

N2,N5-Diphenylpyridine-2,5-dicarboxamide is a heterocyclic compound featuring a pyridine core substituted with phenyl groups at the 2- and 5-positions via carboxamide linkages. Such compounds are of interest in supramolecular chemistry, coordination complexes, and pharmacology due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

2-N,5-N-diphenylpyridine-2,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-18(21-15-7-3-1-4-8-15)14-11-12-17(20-13-14)19(24)22-16-9-5-2-6-10-16/h1-13H,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFSCPKAHMFATL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-diphenylpyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with aniline to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N2,N5-Diphenylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like lithium aluminum hydride.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

N2,N5-Diphenylpyridine-2,5-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N5-diphenylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through these interactions, which can alter the activity of enzymes and other proteins .

Comparison with Similar Compounds

Heterocyclic Core Variations

Pyridine-2,6-Dicarboxamides

Furan-2,5-Dicarboxamides

Imidazole-2,5-Dicarboxamides

- Example: MOC-24 (). Activity: Inhibits HCV-NS3 protease via mimicry of NS4A peptide (IC50 = 12 µM) . Structural Insight: Guanidinobutyl substituents enable ionic interactions with protease active sites .

Pyrazine-2,5-Dicarboxamides

Substituent Effects

- Phenyl vs. Pyridyl : Phenyl groups increase hydrophobicity, favoring membrane permeability, while pyridyl groups enable hydrogen bonding and metal coordination .

- Nitro vs. Amino: Nitro groups (e.g., Compound 9, ) improve synthetic yields (82%) compared to amino derivatives (Compounds 11–12, ), which require reduction steps .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N2,N5-diphenylpyridine-2,5-dicarboxamide?

- Answer : The compound can be synthesized via coupling reactions using activated carboxylic acid derivatives (e.g., acid chlorides) with amines under inert conditions. For analogous dicarboxamides, Hantzsch condensation has been utilized, involving cyclization of β-ketoesters with aldehydes and ammonia derivatives . Reaction optimization may involve solvent selection (e.g., DMF or THF), catalysts (e.g., DMAP), and temperature control (60–100°C). Progress is monitored via TLC and confirmed by NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- 1H/13C NMR : To confirm aromatic proton environments and carboxamide connectivity.

- FT-IR : To identify N-H stretching (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹).

- Mass Spectrometry (ESI/HRMS) : For molecular ion validation and fragmentation patterns.

- Elemental Analysis : To verify purity and stoichiometry .

Q. What are the primary pharmacological applications of this compound derivatives?

- Answer : Structurally related dicarboxamides exhibit antimicrobial, antifungal, and anti-tubercular activities. For example, N3,N5-diaryl-1,4-dihydropyridine-3,5-dicarboxamides showed potent anti-tubercular activity against Mycobacterium tuberculosis (MIC: 1.56–6.25 µg/mL) . Cytotoxicity assays (e.g., MTT on cancer cell lines) are used to evaluate therapeutic windows .

Advanced Research Questions

Q. How can X-ray crystallography resolve the supramolecular architecture of this compound?

- Answer : Single-crystal X-ray diffraction with SHELXL refinement (e.g., using ω/2θ scans on a Stoe–Siemens diffractometer) reveals hydrogen-bonding networks and π-π stacking. For pyrazine-2,5-dicarboxamides, intermolecular N-H···O interactions and C=O···π contacts stabilize 3D frameworks. Data collection at 153 K minimizes thermal motion artifacts .

Q. How do substituent variations at the phenyl groups affect biological activity?

- Answer : Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antimicrobial potency by increasing electrophilicity. For instance, 4(5)-chloro-2-ethylimidazolyl derivatives showed 4-fold higher anti-tubercular activity than unsubstituted analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like enoyl-ACP reductase .

Q. What strategies address contradictions in crystallographic data refinement?

- Answer : Discrepancies in thermal parameters or occupancy factors are resolved using SHELXL restraints (e.g., DFIX, SIMU). Validation tools like PLATON check for missed symmetry or twinning. Multi-scan absorption corrections (MULABS) improve data accuracy .

Q. How can reaction conditions be optimized to improve dicarboxamide yields?

- Answer : Systematic optimization via Design of Experiments (DoE) evaluates variables:

- Solvent polarity : Polar aprotic solvents (DMF) enhance amide coupling.

- Catalyst loading : 10 mol% HOBt/DCC reduces side reactions.

- Temperature : 80°C balances reaction rate and decomposition .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor dynamics over time. QSAR models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For imidazole-dicarboxamides, docking into Candida albicans CYP51 active sites revealed hydrogen bonds with Tyr132 .

Methodological Notes

- Crystallography : Use SHELXTL for structure solution and refinement, citing .

- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via triplicate experiments .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and publish raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.